
2-(1,1-Difluoropropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Difluoropropyl)aniline is an organic compound with the molecular formula C9H11F2N It is a derivative of aniline, where the aniline ring is substituted with a 1,1-difluoropropyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoropropyl)aniline typically involves the reaction of aniline with 1,1-difluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,1-Difluoropropyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Difluoropropyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-Difluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoropropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- 2-(1,1-Difluoroethyl)aniline
- 2-(1,1-Difluorobutyl)aniline
- 2-(1,1-Difluoropentyl)aniline
Comparison: Compared to its analogs, 2-(1,1-Difluoropropyl)aniline exhibits unique properties due to the specific length and structure of the difluoropropyl group. This can result in differences in reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H11F2N |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-(1,1-difluoropropyl)aniline |
InChI |
InChI=1S/C9H11F2N/c1-2-9(10,11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3 |
InChI-Schlüssel |
JPINIHPBUUTHTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


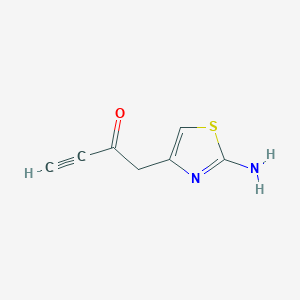
![(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B13224842.png)
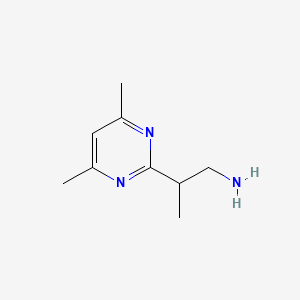
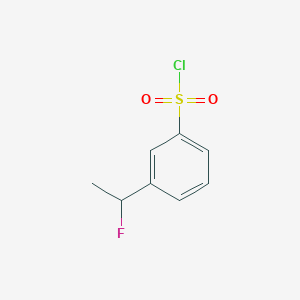
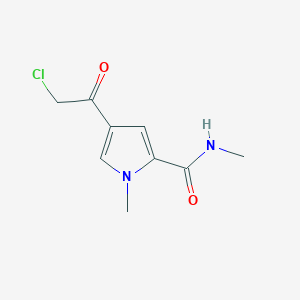




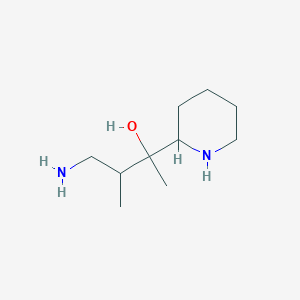
![Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13224914.png)
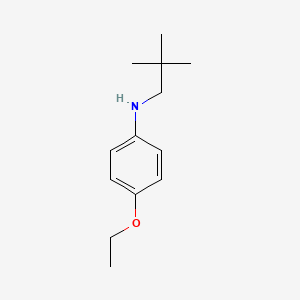
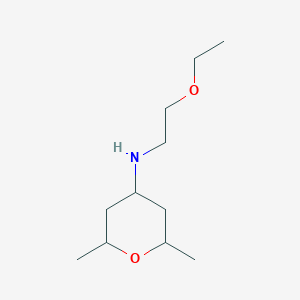
![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)
